![molecular formula C14H22O2S B14356064 [4-(2-Methylpropane-2-sulfinyl)butoxy]benzene CAS No. 90183-87-2](/img/structure/B14356064.png)
[4-(2-Methylpropane-2-sulfinyl)butoxy]benzene
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
[4-(2-Methylpropane-2-sulfinyl)butoxy]benzene: is an organic compound with the molecular formula C13H20O2S It is characterized by the presence of a benzene ring substituted with a butoxy group and a sulfinyl group attached to a methylpropane chain
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of [4-(2-Methylpropane-2-sulfinyl)butoxy]benzene typically involves the reaction of 4-hydroxybenzene with 2-methylpropane-2-sulfinyl chloride in the presence of a base such as pyridine. The reaction proceeds through a nucleophilic substitution mechanism, where the hydroxyl group of the benzene ring is replaced by the sulfinyl group. The reaction conditions usually include a temperature range of 0-5°C to control the reactivity and prevent side reactions.
Industrial Production Methods: Industrial production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations ensures high yield and purity of the final product. Purification steps such as distillation or recrystallization are often employed to remove impurities and obtain the desired compound in its pure form.
化学反应分析
Types of Reactions:
Oxidation: [4-(2-Methylpropane-2-sulfinyl)butoxy]benzene can undergo oxidation reactions, where the sulfinyl group is further oxidized to a sulfone group. Common oxidizing agents include hydrogen peroxide (H2O2) and peracids.
Reduction: The compound can be reduced to form the corresponding sulfide using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophilic substitution reactions can occur at the benzene ring, where the butoxy group can be replaced by other nucleophiles such as halides or amines.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide (H2O2), peracids, and mild acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4), and anhydrous solvents.
Substitution: Halides, amines, and polar aprotic solvents.
Major Products Formed:
Oxidation: Formation of sulfone derivatives.
Reduction: Formation of sulfide derivatives.
Substitution: Formation of various substituted benzene derivatives depending on the nucleophile used.
科学研究应用
Chemistry: [4-(2-Methylpropane-2-sulfinyl)butoxy]benzene is used as an intermediate in the synthesis of more complex organic molecules
Biology: In biological research, this compound can be used as a probe to study the interactions of sulfinyl-containing molecules with biological macromolecules such as proteins and nucleic acids.
Medicine: The compound has potential applications in medicinal chemistry, particularly in the design and development of new drugs. Its sulfinyl group can interact with biological targets, making it a valuable scaffold for drug discovery.
Industry: In the industrial sector, this compound can be used as a precursor for the synthesis of specialty chemicals, polymers, and materials with specific properties.
作用机制
The mechanism of action of [4-(2-Methylpropane-2-sulfinyl)butoxy]benzene involves its interaction with molecular targets through its sulfinyl and butoxy groups. The sulfinyl group can form hydrogen bonds and electrostatic interactions with biological macromolecules, while the butoxy group can enhance the compound’s lipophilicity and facilitate its penetration into lipid membranes. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects.
相似化合物的比较
[4-(2-Methylpropane-2-sulfonyl)butoxy]benzene: Similar structure but with a sulfonyl group instead of a sulfinyl group.
[4-(2-Methylpropane-2-thio)butoxy]benzene: Similar structure but with a thioether group instead of a sulfinyl group.
[4-(2-Methylpropane-2-oxy)butoxy]benzene: Similar structure but with an ether group instead of a sulfinyl group.
Uniqueness: [4-(2-Methylpropane-2-sulfinyl)butoxy]benzene is unique due to the presence of the sulfinyl group, which imparts distinct chemical reactivity and biological activity compared to its analogs. The sulfinyl group can undergo oxidation and reduction reactions, providing a versatile platform for chemical modifications and functionalization.
属性
CAS 编号 |
90183-87-2 |
|---|---|
分子式 |
C14H22O2S |
分子量 |
254.39 g/mol |
IUPAC 名称 |
4-tert-butylsulfinylbutoxybenzene |
InChI |
InChI=1S/C14H22O2S/c1-14(2,3)17(15)12-8-7-11-16-13-9-5-4-6-10-13/h4-6,9-10H,7-8,11-12H2,1-3H3 |
InChI 键 |
HQGIWBNFJWCQOL-UHFFFAOYSA-N |
规范 SMILES |
CC(C)(C)S(=O)CCCCOC1=CC=CC=C1 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2,5-Pyrrolidinedione, 1-[[[(triphenylmethyl)thio]acetyl]oxy]-](/img/structure/B14355997.png)
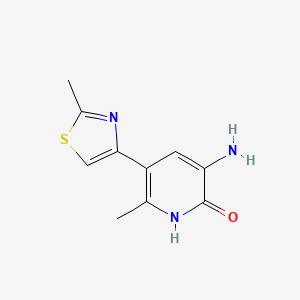

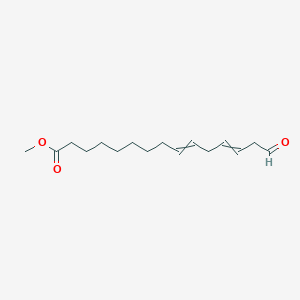
![[(4-Phenoxybutane-1-sulfonyl)methyl]benzene](/img/structure/B14356013.png)
![N-Methyl-N-[3-(7-nitroheptyl)phenyl]oct-7-enamide](/img/structure/B14356021.png)
![6-(Methylsulfanyl)-2-(trimethylsilyl)-5H-imidazo[1,2-b]pyrazole-7-carbonitrile](/img/structure/B14356030.png)
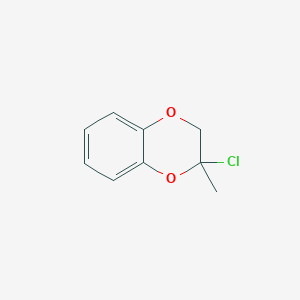
![2-{2-Hydroxy-4-[methyl(propyl)amino]benzoyl}benzoic acid](/img/structure/B14356051.png)
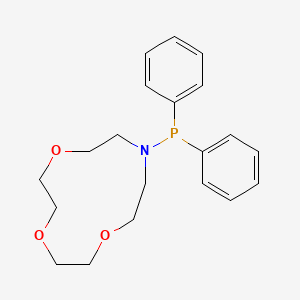
![N-[2-(4-Methylphenyl)-1-phenylethyl]acetamide](/img/structure/B14356059.png)
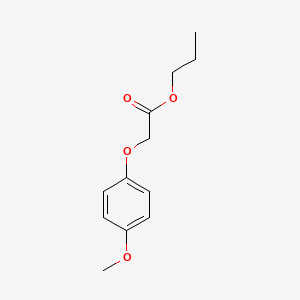

![N-[Bis(benzyloxy)phosphoryl]-L-leucyl-L-phenylalaninamide](/img/structure/B14356071.png)
